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Introduction to HIV-1 Maturation and Zegruvirimat

Human Immunodeficiency Virus Type 1 (HIV-1) maturation is a critical, late-stage event in the
viral replication cycle, transforming newly budded, immature, non-infectious virions into mature,
infectious particles. This process is orchestrated by the viral protease, which cleaves the Gag
and Gag-Pol polyproteins at specific sites.[1] A key final step in this cascade is the cleavage of
the spacer peptide 1 (SP1) from the C-terminus of the capsid (CA) protein.[2] This cleavage
triggers a conformational rearrangement of the CA proteins, leading to the formation of the
characteristic conical capsid core that encapsidates the viral RNA genome and essential
enzymes.[3] Inhibition of this maturation process results in the production of aberrant, non-
infectious virus particles, making it a key target for antiretroviral therapy.[4]

Zegruvirimat (also known as VH-937 or VH3739937) is a next-generation, orally bioavailable
HIV-1 maturation inhibitor.[5][6] It exhibits potent antiviral activity against a broad range of HIV-
1 subtypes and clinical isolates, including strains resistant to earlier maturation inhibitors.[5][7]
Zegruvirimat's mechanism of action involves the specific inhibition of the cleavage between
the CA and SP1 domains of the Gag polyprotein, thereby preventing the formation of a mature,
infectious viral core.[7][8] These properties make Zegruvirimat a valuable tool for studying the
intricacies of HIV-1 maturation and a promising candidate for antiretroviral therapy.

Mechanism of Action of Zegruvirimat
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Zegruvirimat targets the final, rate-limiting step of Gag processing, which is the proteolytic
cleavage at the CA-SP1 junction.[8] By binding to a specific site within the Gag polyprotein in
immature virions, Zegruvirimat prevents the viral protease from accessing and cleaving this
junction.[9] This results in the accumulation of the CA-SP1 precursor protein (p25) and the
production of virions with a defective core morphology, rendering them non-infectious.[10] The
immature Gag lattice remains stabilized, and the proper condensation of the viral core is
inhibited.[9]

Quantitative Data Summary

The following tables summarize the preclinical antiviral activity of Zegruvirimat against various
HIV-1 strains.

Table 1: In Vitro Antiviral Activity of Zegruvirimat against HIV-1 Laboratory Strains[5][7]

HIV-1 Strain Tropism EC50 (nM)
Laboratory Strain Panel (8

) CXCR4 and CCR5 1-5
strains)
HIV-1 NL4-3 CXCR4 ~2.3
HIV-1 BaL CCR5 ~2.2

EC50 (Half-maximal effective concentration) values represent the concentration of the drug that
inhibits 50% of viral replication.

Table 2: In Vitro Antiviral Activity of Zegruvirimat against HIV-1 Clinical Isolates[5][7]

HIV-1 Isolates Number of Isolates EC50 (nM)
Clinical Isolates 42 <5.0
Clinical Isolates (PBMC assay) 25 1.0-5.0

Table 3: Antiviral Activity of Zegruvirimat against Maturation Inhibitor-Resistant HIV-1
Mutants[7][11]
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] ) Dissociative Half-
EC50 (nM) (Single- Maximal Percent

Mutant o life from VLPs
Cycle Assay) Inhibition (MPI) (%) .
(min)
Wild-Type Not specified Not specified 4125
A364V 32.0 57 29

VLPs: Virus-Like Particles

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of Zegruvirimat
on HIV-1 maturation. These are representative protocols and may require optimization for
specific experimental conditions.

Protocol 1: HIV-1 Gag Processing Assay by Western Blot

This assay is used to determine the effect of Zegruvirimat on the proteolytic processing of the
HIV-1 Gag polyprotein.

Materials:

HEK293T cells

e HIV-1 proviral DNA (e.g., pNL4-3)

e Transfection reagent (e.g., Lipofectamine 3000)

e Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

e Zegruvirimat (in DMSO)

o Phosphate Buffered Saline (PBS)

 Lysis buffer (e.g., RIPA buffer with protease inhibitors)

» Bradford assay reagent

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b12392833?utm_src=pdf-body
https://www.benchchem.com/product/b12392833?utm_src=pdf-body
https://www.benchchem.com/product/b12392833?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e SDS-PAGE gels and running buffer
» Transfer buffer and nitrocellulose or PVYDF membranes
e Blocking buffer (e.g., 5% non-fat milk in TBST)
e Primary antibody: Mouse anti-HIV-1 p24 antibody
e Secondary antibody: HRP-conjugated anti-mouse 1gG
e Chemiluminescent substrate
e Imaging system
Procedure:
o Cell Culture and Transfection:
1. Seed HEK293T cells in 6-well plates to be 70-80% confluent at the time of transfection.

2. Transfect cells with HIV-1 proviral DNA using a suitable transfection reagent according to
the manufacturer's instructions.

e Compound Treatment:

1. At 24 hours post-transfection, replace the medium with fresh DMEM containing various
concentrations of Zegruvirimat (e.g., 0, 1, 10, 100 nM). Include a DMSO-only control.

 Virus and Cell Lysate Collection:
1. At 48 hours post-transfection, harvest the cell culture supernatants.

2. Clarify the supernatants by centrifugation at 2,000 x g for 10 minutes to remove cell
debris.

3. Pellet the virions from the clarified supernatant by ultracentrifugation at 100,000 x g for 2
hours.

4. Wash the cells with PBS and lyse them with lysis buffer.
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o Western Blot Analysis:[12]

1.

10.

Resuspend the viral pellets and cell lysates in SDS-PAGE sample buffer.

. Determine the protein concentration of the cell lysates using a Bradford assay.

. Load equal amounts of protein from cell lysates and viral lysates onto an SDS-PAGE gel.
. Perform electrophoresis to separate the proteins.

. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

. Block the membrane with blocking buffer for 1 hour at room temperature.

. Incubate the membrane with the primary anti-p24 antibody overnight at 4°C.

. Wash the membrane with TBST and incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

. Wash the membrane again and add the chemiluminescent substrate.

Visualize the protein bands using an imaging system. Look for the accumulation of the p25
(CA-SP1) band and a decrease in the p24 (mature CA) band in Zegruvirimat-treated
samples.

Protocol 2: Single-Round HIV-1 Infectivity Assay

This assay measures the infectivity of HIV-1 particles produced in the presence of

Zegruvirimat.

Materials:

HEK293T cells (producer cells)

TZM-bl cells (target cells with a luciferase reporter gene under the control of the HIV-1 LTR)

HIV-1 proviral DNA (e.g., pNL4-3)

Transfection reagent
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DMEM with 10% FBS

Zegruvirimat (in DMSO)

DEAE-Dextran

Luciferase assay reagent

Luminometer

Procedure:
e Production of Virus Stocks:

1. Follow steps 1.1 and 1.2 from Protocol 1 to produce virus in the presence of varying
concentrations of Zegruvirimat.

2. Harvest and clarify the cell culture supernatants as described in step 1.3 of Protocol 1.

3. Determine the p24 antigen concentration in the supernatants using a p24 ELISA kit to
normalize the amount of virus used for infection.

e Infection of Target Cells:[13]
1. Seed TZM-bl cells in a 96-well plate to be 70-80% confluent on the day of infection.

2. On the day of infection, pre-treat the TZM-bl cells with DEAE-Dextran (to enhance
infection).

3. Infect the TZM-bl cells with normalized amounts of the virus stocks produced in the
presence of Zegruvirimat.

4. Incubate for 48 hours at 37°C.
e Quantification of Infectivity:

1. After 48 hours, lyse the TZM-bl cells.
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2. Measure the luciferase activity in the cell lysates using a luciferase assay reagent and a
luminometer.

3. Calculate the percent inhibition of infectivity for each Zegruvirimat concentration
compared to the DMSO control.

Protocol 3: Electron Microscopy of Virion Morphology

This protocol is for visualizing the morphological changes in HIV-1 virions produced in the
presence of Zegruvirimat.

Materials:

o HEK293T cells

e HIV-1 proviral DNA

» Transfection reagent

e« DMEM with 10% FBS

e Zegruvirimat (in DMSO)

o Glutaraldehyde and osmium tetroxide for fixation
o Uranyl acetate and lead citrate for staining
e Resin for embedding

e Ultramicrotome

e Transmission Electron Microscope (TEM)
Procedure:

 Virus Production and Fixation:

1. Produce HIV-1 virions in the presence or absence of Zegruvirimat as described in
Protocol 1.
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2. Harvest the cell culture supernatants and pellet the virions by ultracentrifugation.
3. Fix the viral pellets with 2.5% glutaraldehyde in a cacodylate buffer.

4. Post-fix with 1% osmium tetroxide.

o Embedding, Sectioning, and Staining:[14]
1. Dehydrate the fixed pellets through a graded series of ethanol.
2. Infiltrate and embed the pellets in an epoxy resin.
3. Polymerize the resin at 60°C.
4. Cut ultrathin sections (60-80 nm) using an ultramicrotome.
5. Mount the sections on copper grids.
6. Stain the sections with uranyl acetate and lead citrate.
e Imaging:
1. Examine the sections using a Transmission Electron Microscope.
2. Capture images of virions from both Zegruvirimat-treated and untreated samples.

3. Observe the morphology of the viral cores. Virions produced in the presence of
Zegruvirimat are expected to have an immature morphology with an electron-dense ring-
like structure under the viral envelope and a lack of the typical conical core.[9]

Visualizations
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Caption: The HIV-1 maturation pathway, from immature Gag lattice to mature conical core.
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Caption: Zegruvirimat blocks the cleavage of the CA-SP1 Gag precursor by the viral protease.
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Caption: A typical experimental workflow for studying the effects of Zegruvirimat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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